molecular formula C16H11ClN2O2 B7516684 N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide

N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide

Cat. No. B7516684
M. Wt: 298.72 g/mol
InChI Key: DVQOTLJFSUMMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide, commonly known as CQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities. CQ has been shown to exhibit antitumor, antimicrobial, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of CQ is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes. CQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. In addition, CQ has been shown to disrupt the function of lysosomes, cellular organelles involved in the degradation of macromolecules.
Biochemical and Physiological Effects
CQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of bacterial and fungal strains. In addition, CQ has been shown to inhibit the replication of various viruses, including HIV and influenza virus. CQ has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for extended periods of time. In addition, CQ has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations associated with the use of CQ in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of CQ. One potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is the investigation of its potential use in the treatment of viral infections, including COVID-19. In addition, further studies are needed to elucidate the exact mechanism of action of CQ and to identify its molecular targets.

Synthesis Methods

The synthesis of CQ involves the reaction of 4-chloroaniline with 2-cyanoacetamide in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization in the presence of a Lewis acid catalyst such as zinc chloride. The final step involves the hydrolysis of the nitrile group to form the carboxamide group. The overall reaction scheme is shown below:

Scientific Research Applications

CQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. CQ has been investigated for its potential use in the treatment of various types of cancers, including breast, lung, and colon cancer. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, CQ has been investigated for its potential use in the treatment of viral infections, including HIV, herpes simplex virus, and influenza virus.

properties

IUPAC Name

N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h1-9H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQOTLJFSUMMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide

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